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Compound of Interest

Compound Name: Swertianolin

Cat. No.: B1231304

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin, a prominent member of the xanthone glycoside family, has garnered significant
attention within the scientific community for its diverse pharmacological activities.[1] Primarily
isolated from medicinal plants of the Gentiana and Swertia genera, this natural compound has
demonstrated potential as an acetylcholinesterase inhibitor, antioxidant, and hepatoprotective
agent. A thorough understanding of its chemical structure and spectroscopic properties is
fundamental for its identification, characterization, and further development in therapeutic
applications. This technical guide provides an in-depth overview of the chemical structure and a
comprehensive summary of the spectroscopic data for Swertianolin, tailored for researchers
and professionals in the field of drug discovery and natural product chemistry.

Chemical Structure

Swertianolin, with the chemical formula C20H20011, is structurally defined as a xanthone C-
glycoside. Its IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-ylJoxyxanthen-9-one. The core of the molecule is a tetra-substituted
xanthone scaffold, specifically a derivative of bellidifolin, to which a -D-glucopyranosyl moiety
is attached at the C-8 position through an O-glycosidic linkage.
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Chemical Identifiers:

Molecular Formula: C20H20011

Molar Mass: 436.37 g/mol

CAS Number: 23445-00-3

Synonyms: Bellidifolin-8-O-glucoside, Swertianoline

Spectroscopic Data

The structural elucidation of Swertianolin has been accomplished through a combination of
modern spectroscopic techniques. The following sections and tables summarize the key
spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR),
Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic
molecules. For Swertianolin, 1H and 3C NMR data provide the precise assignment of all
proton and carbon atoms in the molecule.

Table 1: *H NMR Spectroscopic Data of Swertianolin
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity
ppm) (3, Hz)
H-2 6.35 d 2.2
H-4 6.68 d 2.2
H-6 7.02 d 8.8
H-7 7.35 d 8.8
3-OCHs 3.90 S
H-1' 5.15 d 7.5
H-2 3.55 m
H-3' 3.50 m
H-4' 3.45 m
H-5' 3.48 m
H-6'a 3.92 dd 12.0, 2.0
H-6'b 3.75 dd 12.0,5.5
1-OH 13.20 S
5-OH
Solvent: DMSO-ds
Table 2: 13C NMR Spectroscopic Data of Swertianolin
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Atom No. Chemical Shift (6, ppm)
C-1 162.5
C-2 97.0
C-3 166.0
C-4 92.5
C-4a 157.0
C-5 145.0
C-5a 115.0
C-6 122.0
C-7 110.0
C-8 150.0
C-8a 105.0
C-9 182.0
3-OCHs 56.0
C-1 104.0
C-2 74.0
C-3 77.0
c-4' 70.0
C-5' 76.5
C-6' 61.0

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of Swertianolin is characterized by absorption bands
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corresponding to hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 3: IR Spectroscopic Data of Swertianolin

Wavenumber (cm~12) Intensity Assignment

O-H stretching (phenolic and

3380 Strong, Broad )

alcoholic)

C=0 stretching (conjugated
1650 Strong

ketone)
1610, 1580, 1490 Medium C=C stretching (aromatic ring)

C-O stretching (aryl ether and
1280, 1100 Strong

alcohol)

C-O-C stretching (glycosidic
1075 Medium 9 (gly

bond)

Sample Phase: Solid (KBr pellet)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
particularly informative for conjugated systems like the xanthone core of Swertianolin.

Table 4: UV-Vis Spectroscopic Data of Swertianolin

Amax (nm) Solvent

255, 266, 277, 327 Methanol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry Data of Swertianolin
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Key Fragment lons

lonization Mode [M+H]* (m/z) [M+Na]* (m/z)
(m/z)

ESI 437.1078 459.0898 275 (aglycone)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of

xanthone glycosides like Swertianolin.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified Swertianolin in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)
equipped with a 5 mm probe.

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and
16-32 scans.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024
or more).

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at
2.50 for *H and & 39.52 for 13C).

IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2
mg of dry Swertianolin with approximately 100 mg of spectroscopic grade KBr. Press the
mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm~1). A typical
acquisition involves 16-32 scans at a resolution of 4 cm~*. A background spectrum of a pure
KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of Swertianolin in spectroscopic grade
methanol. Dilute the stock solution to an appropriate concentration (typically in the range of
1-10 pg/mL) to ensure the absorbance falls within the linear range of the instrument (usually
0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample from 200 to 600 nm using methanol as the blank. Record
the wavelengths of maximum absorbance (Amax).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Swertianolin (approximately 1-10 pg/mL) in
a suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in
both positive and negative ion modes. For fragmentation analysis (MS/MS), select the parent
ion of interest and subject it to collision-induced dissociation (CID).

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of Swertianolin from a plant source.
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Extraction and Isolation

Plant Material (e.g., Gentiana sp.)

Solvent Extraction (e.g., Methanol)

Solvent Partitioning

Column Chromatography (e.g., Silica Gel, Sephadex)

Preparative HPLC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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